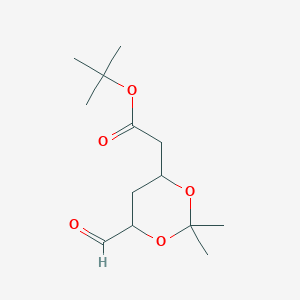
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Cat. No. B3077090
Key on ui cas rn:
1044518-75-3
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05011947
Procedure details


Ozone was bubbled into a solution of 1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate (3.0 g, 9 mmol) in 100 mL of methylene chloride at -78° C. until a blue color persisted. Nitrogen was then bubbled into the solution without cooling until the color disappeard. The temperature had risen to -20° C. Methyl sulfide (3 mL) was added and the solution stirred for 18 hours. The solvent was removed in vacuo and the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane to give 1.78 g of solid. Recrystallization from pentane gave the title compound as a white solid; m.p. =71°-73° C.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
Quantity
3 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[O+][O-].[CH3:4][C:5]1([CH3:27])[O:10][CH:9]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH:7]([CH:19]=CC2C=CC=CC=2)[O:6]1>C(Cl)Cl>[CH:19]([CH:7]1[O:6][C:5]([CH3:4])([CH3:27])[O:10][CH:9]([CH2:11][C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:8]1)=[O:1]
|
Inputs


Step One
|
Name
|
Ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)C=CC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was then bubbled into the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling until the color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had risen to -20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyl sulfide (3 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.78 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05011947
Procedure details


Ozone was bubbled into a solution of 1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate (3.0 g, 9 mmol) in 100 mL of methylene chloride at -78° C. until a blue color persisted. Nitrogen was then bubbled into the solution without cooling until the color disappeard. The temperature had risen to -20° C. Methyl sulfide (3 mL) was added and the solution stirred for 18 hours. The solvent was removed in vacuo and the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane to give 1.78 g of solid. Recrystallization from pentane gave the title compound as a white solid; m.p. =71°-73° C.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
Quantity
3 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[O+][O-].[CH3:4][C:5]1([CH3:27])[O:10][CH:9]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH:7]([CH:19]=CC2C=CC=CC=2)[O:6]1>C(Cl)Cl>[CH:19]([CH:7]1[O:6][C:5]([CH3:4])([CH3:27])[O:10][CH:9]([CH2:11][C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:8]1)=[O:1]
|
Inputs


Step One
|
Name
|
Ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)C=CC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was then bubbled into the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling until the color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had risen to -20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyl sulfide (3 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.78 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
